molecular formula C10H9NS2 B2592773 4-(2-Methylphenyl)-1,3-thiazole-2-thiol CAS No. 189149-18-6

4-(2-Methylphenyl)-1,3-thiazole-2-thiol

Cat. No.: B2592773
CAS No.: 189149-18-6
M. Wt: 207.31
InChI Key: AFWSWVUHGNMUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methylphenyl)-1,3-thiazole-2-thiol is a heterocyclic compound containing a thiazole ring substituted with a 2-methylphenyl group and a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylphenyl)-1,3-thiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylphenyl)-1,3-thiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

    Coupling Reactions: The thiol group can participate in coupling reactions to form thioethers or thioesters.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Substitution: Halogenating agents or electrophiles in the presence of a catalyst.

    Coupling Reactions: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Halogenated or alkylated derivatives.

    Coupling Reactions: Thioethers or thioesters.

Scientific Research Applications

4-(2-Methylphenyl)-1,3-thiazole-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)-1,3-thiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. The aromatic ring and thiazole moiety can also participate in π-π interactions and hydrogen bonding, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 4-(2-Methylphenyl)-1,3-thiazole-2-thiol is unique due to the specific positioning of the methyl group and thiol group, which influences its chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industry.

Properties

IUPAC Name

4-(2-methylphenyl)-3H-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS2/c1-7-4-2-3-5-8(7)9-6-13-10(12)11-9/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWSWVUHGNMUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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